Sodium xylenesulfonate
Overview
Description
Sodium xylenesulfonate, also known as dimethylbenzenesulfonic acid sodium salt, is a synthetic, water-soluble compound. It is primarily used as a surfactant and hydrotrope in various industrial and consumer products. Its molecular formula is C8H9NaO3S, and it has a molecular weight of 208.21 g/mol .
Mechanism of Action
Target of Action
Sodium xylenesulfonate primarily targets the interface between water and oil . It acts as a surfactant, reducing the surface tension between these two immiscible liquids .
Mode of Action
This compound interacts with its targets by reducing the surface tension between water and oil, which allows the product to spread evenly and cleanse more effectively . As a hydrotrope, it increases the solubility of other ingredients, particularly in water-based formulations .
Biochemical Pathways
Its role as a surfactant and hydrotrope suggests that it may influence the distribution and solubility of various compounds within a solution .
Pharmacokinetics
As a surfactant and hydrotrope, it is likely to influence the bioavailability of other compounds in a formulation by enhancing their solubility .
Result of Action
The primary result of this compound’s action is the enhanced solubility of other ingredients in a formulation . This leads to more effective cleansing and spreading of the product .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, in conjunction with non-ionic surfactants, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This enables additional control of the foaming characteristics and performance .
Biochemical Analysis
Biochemical Properties
Sodium xylenesulfonate plays a significant role in biochemical reactions due to its surfactant and hydrotropic properties. It interacts with various enzymes, proteins, and other biomolecules by increasing the solubility of hydrophobic compounds in water. This interaction facilitates the removal of dirt and oil from surfaces, making it a valuable ingredient in cleaning and personal care products . This compound does not form micelles but instead increases the solubility of other molecules through a step-wise self-aggregation process .
Cellular Effects
This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It is generally considered safe for use in cosmetic products, but individual responses may vary. In some cases, it can cause irritation to the skin, eyes, and respiratory tract . Studies have shown that this compound does not exhibit genotoxic, carcinogenic, or developmental toxicant properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with biomolecules through hydrotropic solubilization. This process involves the compound’s hydrophilic and hydrophobic parts, which increase the solubility of hydrophobic substances in water . This compound does not self-aggregate spontaneously but can form aggregates in the presence of solubilizates . This interaction enhances the solubility and stability of various compounds in aqueous solutions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to strong oxidants or high temperatures . Long-term exposure to this compound has not shown significant adverse effects on cellular function in in vitro or in vivo studies . It is essential to monitor its stability and degradation to ensure consistent results in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can cause irritation to the skin, eyes, and respiratory tract . It is crucial to determine the appropriate dosage to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that increase the solubility of hydrophobic compounds in water. It interacts with enzymes and cofactors that facilitate the breakdown and removal of these compounds from the body . The compound’s hydrotropic properties play a crucial role in enhancing the solubility and bioavailability of various substances in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . This compound’s hydrophilic and hydrophobic parts facilitate its movement across cell membranes and its distribution within the aqueous environment of cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrotropic properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to increase the solubility of hydrophobic substances enhances its activity and function within various subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .
Industrial Production Methods: In industrial settings, the sulfonation reaction is carried out in a continuous reactor to ensure efficient and consistent production. The reaction conditions typically involve a temperature range of 30-60°C and a molar ratio of xylene to sulfur trioxide of 1:1 .
Chemical Reactions Analysis
Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as hydroxide ions, to form different substituted products.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
Sodium xylenesulfonate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium p-toluenesulfonate
- Sodium dodecylbenzenesulfonate
- Toluene-4-sulfonic acid sodium salt
Comparison: Sodium xylenesulfonate is unique among these compounds due to its specific structure, which includes two methyl groups attached to the benzene ring. This structural feature enhances its hydrotropic properties, making it more effective in increasing the solubility of hydrophobic compounds compared to other sulfonates .
Properties
IUPAC Name |
sodium;3,4-dimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCDWLYKDRVKMI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
Record name | SODIUM XYLENESULFONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274034 | |
Record name | 3,4-Xylenesulfonic acid, sodium salt | |
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Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER. | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Record name | Sodium xylenesulfonate | |
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Record name | SODIUM XYLENESULFONATE | |
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Boiling Point |
315 °F at 760 mmHg (NTP, 1992), 157 °C | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40 | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Density |
1.23 (NTP, 1992) - Denser than water; will sink | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Vapor Density |
6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45 | |
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CAS No. |
1300-72-7; 29734-26-7, 827-93-0, 1300-72-7 | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Record name | 3,4-Xylenesulfonic acid, sodium salt | |
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Record name | 3,4-Xylenesulfonic acid, sodium salt | |
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Record name | Sodium xylenesulphonate | |
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Record name | SODIUM O-XYLENE-4-SULFONATE | |
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Record name | SODIUM XYLENESULFONATE | |
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Melting Point |
81 °F (NTP, 1992), 27 °C | |
Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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URL | https://cameochemicals.noaa.gov/chemical/21232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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